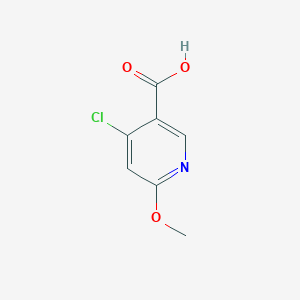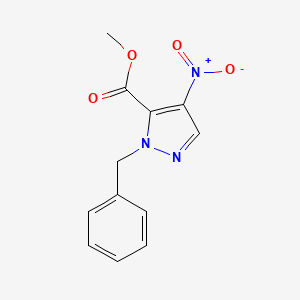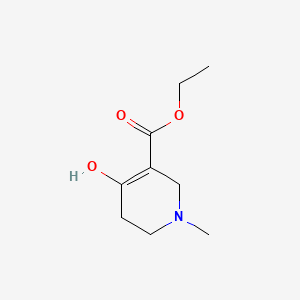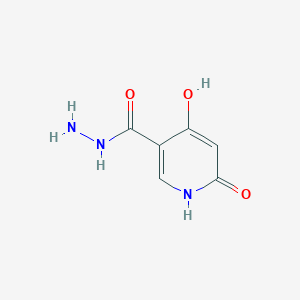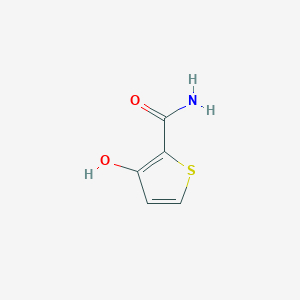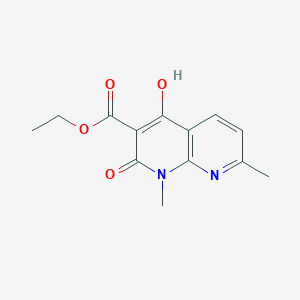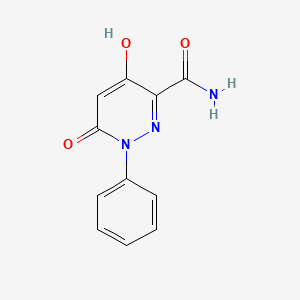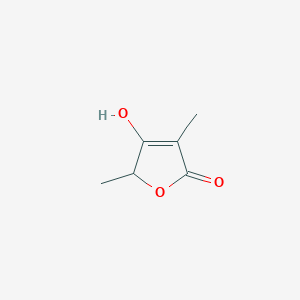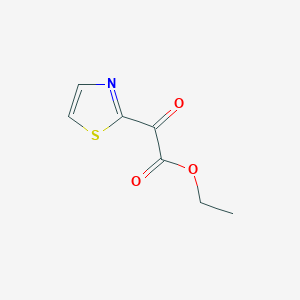
2-乙酰基噻唑-2-羧酸乙酯
概述
描述
科学研究应用
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a wide range of applications in scientific research. It is used in the synthesis of novel thiazole derivatives with potential therapeutic properties, such as antioxidant, antibacterial, antifungal, and anti-inflammatory activities . In addition, it serves as a key intermediate in the development of pharmaceuticals and agrochemicals. The compound’s ability to coordinate with metal ions also makes it useful in the field of coordination chemistry .
作用机制
Target of Action
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of Ethyl 2-oxo-2-(thiazol-2-yl)acetate.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
Ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to certain proteins, altering their conformation and function .
Cellular Effects
Ethyl 2-oxo-2-(thiazol-2-yl)acetate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, ethyl 2-oxo-2-(thiazol-2-yl)acetate can impact gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of ethyl 2-oxo-2-(thiazol-2-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to DNA, influencing transcriptional activity and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-oxo-2-(thiazol-2-yl)acetate remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to ethyl 2-oxo-2-(thiazol-2-yl)acetate can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, ethyl 2-oxo-2-(thiazol-2-yl)acetate can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can influence the levels of key metabolites, such as ATP and NADH, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, ethyl 2-oxo-2-(thiazol-2-yl)acetate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to membrane transporters, facilitating its uptake into cells. Once inside, it can interact with intracellular binding proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethyl 2-oxo-2-(thiazol-2-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and transcriptional activity .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(thiazol-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-trimethylsilylthiazole with ethyl 2-chloro-2-oxoacetate in dichloromethane. The reaction mixture is stirred at room temperature for one hour, and the solvent is then removed in vacuo . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .
Industrial Production Methods
Industrial production methods for ethyl 2-oxo-2-(thiazol-2-yl)acetate typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-oxo-2-(thiazol-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiazole ring and the ester functional group in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize ethyl 2-oxo-2-(thiazol-2-yl)acetate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives .
相似化合物的比较
Ethyl 2-oxo-2-(thiazol-2-yl)acetate can be compared with other thiazole derivatives, such as 2-aminothiazole and 2-mercaptothiazole. While these compounds share the thiazole ring, they differ in their functional groups and overall structure. Ethyl 2-oxo-2-(thiazol-2-yl)acetate is unique due to the presence of the ester functional group, which enhances its reactivity and versatility in chemical reactions .
List of Similar Compounds
- 2-Aminothiazole
- 2-Mercaptothiazole
- 2-(2-Thiazolyl)ethanol
- 2-(2-Thiazolyl)acetic acid
属性
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHSFBUCDQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716759 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33656-63-2 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
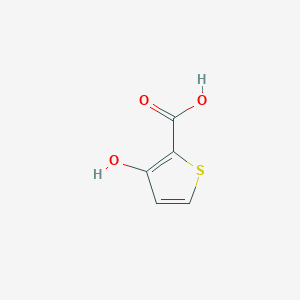
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)

![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
